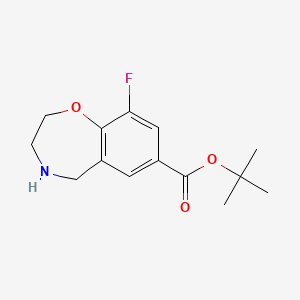
Tert-butyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is an organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorine atom, and a benzoxazepine ring. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorinated benzylamine with a suitable carboxylic acid derivative can lead to the formation of the benzoxazepine ring. The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorine atom or the benzoxazepine ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated compounds.
Scientific Research Applications
Tert-butyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The fluorine atom and benzoxazepine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzodiazepine-7-carboxylate: Similar structure but with a benzodiazepine ring instead of a benzoxazepine ring.
Tert-butyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: Tert-butyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
Molecular Formula |
C14H18FNO3 |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
tert-butyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(17)9-6-10-8-16-4-5-18-12(10)11(15)7-9/h6-7,16H,4-5,8H2,1-3H3 |
InChI Key |
AWFUGKQCCUZZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C(=C1)F)OCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















